1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea
Description
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea is a thiourea derivative characterized by a phenyl group attached to one nitrogen atom and a 4-(pyridin-4-ylmethyl)phenyl group on the other. Thioureas are renowned for their versatile biological and chemical properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
1-phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c23-19(21-17-4-2-1-3-5-17)22-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRVLHDRQWSVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Possible use as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to antiproliferative effects. The exact molecular pathways are still under investigation, but it is believed to interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Anti-nociceptive Activity: The propenoyl-substituted thiourea (from ) demonstrated significant anti-nociceptive effects in rodent models, attributed to its ability to modulate inflammatory pathways.
- Antimicrobial Activity : Trifluoromethyl-substituted thioureas (e.g., compound 6a in ) showed potency comparable to ampicillin against Bacillus strains, likely due to the electron-withdrawing trifluoromethyl group enhancing membrane permeability. The pyridinylmethyl group in the target compound may offer similar advantages but requires empirical validation.
- Corrosion Inhibition : Selenium-containing thioureas (e.g., DS036 ) exhibited high inhibition efficiency (>90% at 1 mM concentration) in HCl solutions, attributed to adsorption on metal surfaces via Se and S atoms . The pyridinylmethyl group’s role in corrosion inhibition remains unexplored.
Physicochemical and Spectral Properties
Table: Comparative Spectral Data
- IR Spectroscopy : All thiourea derivatives show characteristic N-H stretches (~3200–3300 cm⁻¹) and C=N vibrations (~1620–1630 cm⁻¹). The pyridinylmethyl group in the target compound may introduce additional C-H stretching modes near 2800–3000 cm⁻¹.
- ^1H NMR : Aromatic protons typically appear between δ 7.0–8.0 ppm. Pyridine-related protons (e.g., pyridinylmethyl-CH₂ in the target compound) resonate near δ 4.2 ppm, as seen in analogous compounds .
Pharmacokinetic and Toxicity Considerations
- Oral Bioavailability: Thioureas with low polar surface area (PSA < 140 Ų) and fewer rotatable bonds (≤10) generally exhibit better bioavailability .
- Toxicity : Selenium-containing thioureas (e.g., DS036 ) may pose toxicity risks at high doses, whereas trifluoromethyl derivatives (e.g., ) are generally safer but require metabolic stability studies.
Biological Activity
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiourea group, which enhances its hydrogen bonding capabilities and reactivity. Its IUPAC name is this compound, and it can be represented by the following structural formula:
Target of Action
This compound primarily targets cancer cells. Studies have shown that it exhibits antiproliferative activity against various human cancer cell lines, including those used by the National Cancer Institute (NCI) .
Mode of Action
The compound inhibits cancer cell proliferation through several proposed mechanisms:
- Binding Interactions : It is hypothesized that the compound interacts with specific biomolecules within the cells.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways.
- Gene Expression Modulation : Changes in gene expression patterns have been observed, contributing to its antiproliferative effects .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes its effects on selected cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| SW480 | 15.2 | Colon cancer cell line |
| SW620 | 12.8 | Metastatic colon cancer |
| PC3 | 18.5 | Prostate cancer |
| HeLa | 10.5 | Cervical cancer |
In Vitro Studies
A study published in December 2022 highlighted the compound's efficacy against multiple cancer types, demonstrating that it significantly inhibited the growth of SW480 and SW620 cells while showing minimal toxicity to normal human keratinocytes (HaCaT cells) . This selectivity is crucial for developing therapeutic agents that target cancer cells without harming normal tissues.
Comparative Analysis with Related Compounds
This compound has been compared with structurally similar compounds:
- 1-Phenyl-3-[4-(pyridin-3-yl)phenyl]urea : Exhibits different biological properties due to the substitution at the pyridine ring.
The unique thiourea group in this compound contributes to its distinct biological activity compared to urea analogs, making it a candidate for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
